molecular formula C11H12N2S B13289730 4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine

4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine

Cat. No.: B13289730
M. Wt: 204.29 g/mol
InChI Key: WCRRTEQYCQHSIL-UHFFFAOYSA-N
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Description

4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is a heterocyclic compound that contains a pyridine ring substituted with a methyl group and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. It is known for its unique structural properties, which make it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated thiophene or pyridine rings.

    Substitution: Substituted derivatives with different functional groups on the thiophene or pyridine rings.

Scientific Research Applications

4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyridine and thiophene rings, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H12N2S/c1-9-2-4-12-7-11(9)13-6-10-3-5-14-8-10/h2-5,7-8,13H,6H2,1H3

InChI Key

WCRRTEQYCQHSIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2=CSC=C2

Origin of Product

United States

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